Cas no 2009-03-2 (N-Methyl-5-methoxytryptamine)

N-Methyl-5-methoxytryptamine Chemical and Physical Properties
Names and Identifiers
-
- N-Methyl-5-methoxy-1H-indole-3-ethanamine
- 1H-indole-3-ethanamine, 5-methoxy-N-methyl-
- SCHEMBL1130014
- DTXSID40173909
- [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-methyl-amine
- 2-(5-Methoxy-1H-indol-3-yl)-N-methylethanamine #
- CHEMBL58579
- CHEBI:189635
- INDOLE, 5-METHOXY-3-(2-METHYLAMINO)ETHYL-
- Q4639626
- 2-(5-Methoxy-1H-indol-3-yl)-N-methylethanamine
- 5-MEO-NMT
- BDBM50038691
- YBO217L5YV
- 5-Methoxy-N-methyltryptamine
- N,O-dimethylserotonin
- Oprea1_817351
- INDOLE, 5-METHOXY-3-(2-(METHYLAMINO)ETHYL)-
- Indole, 5-methoxy-3-[2-(methylamino)ethyl]-
- N-METHYL-5-METHOXYTRYPTAMINE
- 5-methoxy-3-(2-methylamino)ethylindole
- UNII-YBO217L5YV
- 2009-03-2
- 2-(5-methoxy-1H-indol-3-yl)-ethyl-methyl-amine
- 5-22-12-00025 (Beilstein Handbook Reference)
- 5-methoxy-N-methyl-1H-indole-3-ethanamine
- AKOS005443520
- BRN 0160626
- PD150636
- N-Methyl-5-methoxytryptamine
-
- Inchi: InChI=1S/C12H16N2O/c1-13-6-5-9-8-14-12-4-3-10(15-2)7-11(9)12/h3-4,7-8,13-14H,5-6H2,1-2H3
- InChI Key: NFDDCRIHMZGWBP-UHFFFAOYSA-N
- SMILES: CNCCC1=CNC2=C1C=C(C=C2)OC
Computed Properties
- Exact Mass: 204.12638
- Monoisotopic Mass: 204.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 37A^2
Experimental Properties
- Density: 1.11
- Melting Point: >87°C (dec.)
- Boiling Point: 374.5°C at 760 mmHg
- Flash Point: 180.3°C
- Refractive Index: 1.6
- Solubility: Chloroform (Slightly), Methanol (Sparingly)
- PSA: 37.05
N-Methyl-5-methoxytryptamine Security Information
- Storage Condition:-20°C Freezer, Under inert atmosphere
N-Methyl-5-methoxytryptamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M263955-10mg |
N-Methyl-5-methoxytryptamine |
2009-03-2 | 10mg |
$ 234.00 | 2023-09-07 | ||
A2B Chem LLC | AF53274-1mg |
N-Methyl-5-methoxy-1H-indole-3-ethanamine |
2009-03-2 | ≥98% | 1mg |
$73.00 | 2024-04-20 | |
TRC | M263955-50mg |
N-Methyl-5-methoxytryptamine |
2009-03-2 | 50mg |
$ 1034.00 | 2023-09-07 | ||
1PlusChem | 1P00BVIY-5mg |
N-Methyl-5-methoxy-1H-indole-3-ethanamine |
2009-03-2 | ≥98% | 5mg |
$437.00 | 2023-12-19 | |
TRC | M263955-100mg |
N-Methyl-5-methoxytryptamine |
2009-03-2 | 100mg |
$ 1777.00 | 2023-09-07 | ||
1PlusChem | 1P00BVIY-1mg |
N-Methyl-5-methoxy-1H-indole-3-ethanamine |
2009-03-2 | ≥98% | 1mg |
$124.00 | 2023-12-19 | |
A2B Chem LLC | AF53274-5mg |
N-Methyl-5-methoxy-1H-indole-3-ethanamine |
2009-03-2 | ≥98% | 5mg |
$321.00 | 2024-04-20 |
N-Methyl-5-methoxytryptamine Related Literature
-
J. E. Saxton Nat. Prod. Rep. 1987 4 591
-
2. 428. 5-Methoxy-N-methyltryptamine: a new indole alkaloid from Phalaris arundinacea L.S. Wilkinson J. Chem. Soc. 1958 2079
Additional information on N-Methyl-5-methoxytryptamine
N-Methyl-5-methoxytryptamine (CAS No. 2009-03-2): A Comprehensive Overview
N-Methyl-5-methoxytryptamine, also known as CAS No. 2009-03-2, is a structurally unique tryptamine derivative that has garnered significant attention in recent years due to its intriguing pharmacological properties and potential applications in various fields. This compound belongs to the broader class of tryptamines, which are known for their structural resemblance to the essential amino acid tryptophan and their diverse biological activities. The molecule's structure features a methyl group attached to the nitrogen atom (hence the "N-Methyl" prefix) and a methoxy group at the 5-position of the indole ring, contributing to its distinct chemical profile.
Recent advancements in synthetic chemistry have enabled researchers to explore the synthesis of N-Methyl-5-methoxytryptamine with greater precision and efficiency. Utilizing cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions, scientists have been able to optimize the production process, ensuring higher yields and purities. These innovations not only enhance the compound's accessibility for research purposes but also pave the way for potential industrial applications.
The pharmacological profile of N-Methyl-5-methoxytryptamine has been a focal point of numerous studies. Preclinical research indicates that this compound exhibits modulatory effects on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological processes. These findings suggest that N-Methyl-5-methoxytryptamine could hold promise as a tool for investigating serotoninergic pathways and their role in conditions such as depression, anxiety, and neurodegenerative diseases.
In addition to its receptor-mediated effects, recent investigations have highlighted the compound's potential anti-inflammatory properties. Studies conducted in vitro have demonstrated that N-Methyl-5-methoxytryptamine can inhibit pro-inflammatory cytokine production, suggesting its potential utility in managing inflammatory disorders. Furthermore, preliminary data from animal models indicate that this compound may possess neuroprotective effects, offering a novel avenue for therapeutic intervention in conditions such as Alzheimer's disease and stroke.
The synthesis of N-Methyl-5-methoxytryptamine has been optimized through a combination of traditional organic chemistry techniques and modern catalytic strategies. Researchers have employed methods such as Friedel-Crafts alkylation and selective oxidation to construct the molecule's complex architecture. These advancements not only enhance the scalability of production but also reduce environmental impact by minimizing waste generation.
In terms of applications, N-Methyl-5-methoxytryptamine has shown potential in both research and therapeutic contexts. In research settings, it serves as a valuable tool for studying tryptamine pharmacology and receptor interactions. Its unique chemical structure makes it an ideal candidate for structure-activity relationship (SAR) studies, which are crucial for drug discovery efforts.
Beyond its pharmacological applications, N-Methyl-5-methoxytryptamine has also found niche uses in biotechnology and material science. For instance, its ability to form stable complexes with certain metal ions has led to its exploration as a ligand in catalysis and sensor development. This versatility underscores the compound's significance across multiple scientific disciplines.
The future prospects for N-Methyl-5-methoxytryptamine appear promising, with ongoing research aimed at elucidating its mechanisms of action and expanding its application domains. Collaborative efforts between academia and industry are expected to drive further innovation, ensuring that this compound continues to play a pivotal role in scientific advancement.
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